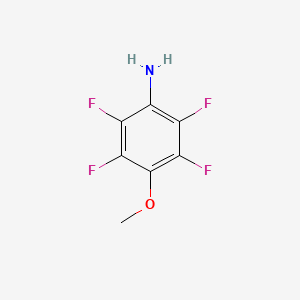

2,3,5,6-Tetrafluoro-4-methoxyaniline

概要

説明

2,3,5,6-Tetrafluoro-4-methoxyaniline is a chemical compound with the molecular formula C7H5F4NO . It has a molecular weight of 195.12 and is typically found in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5F4NO/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds are known to undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 73-76 degrees Celsius .科学的研究の応用

Biomass Conversion to Sustainable Materials

Recent advances in the synthesis of 5-Hydroxymethylfurfural (HMF) from plant feedstocks have highlighted the potential use of derivatives, including 2,5-bis(methoxymethyl)furan, in the production of monomers, polymers, and other materials. This process signifies the movement towards replacing non-renewable hydrocarbon sources with biomass-derived alternatives for chemical industry feedstocks. The research outlines the pathway from plant biomass to furan derivatives and discusses the future prospects of using these derivatives, such as 2,5-bis(methoxymethyl)furan, in creating sustainable polymers and functional materials. This approach could dramatically shift the source of carbon and hydrogen in chemistry, leveraging plant biomass as a renewable feedstock (Chernyshev, Kravchenko, & Ananikov, 2017).

Microbial Degradation of Polyfluoroalkyl Chemicals

Investigations into the microbial degradation of polyfluoroalkyl chemicals, which can lead to the formation of perfluoroalkyl acids (PFAAs), have underscored the environmental persistence and toxicity of these substances. Research into biodegradability using microbial cultures, activated sludge, and soil and sediment samples has aimed to understand the degradation pathways, identify novel intermediates, and assess the potential for defluorination. This work is critical for evaluating the fate and effects of polyfluoroalkyl chemicals in the environment and for developing strategies to manage their impact (Liu & Avendaño, 2013).

Thermoelectric Materials Development

The synthesis and characterization of novel materials for thermoelectric applications have seen significant progress, particularly with organic polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). These materials offer a combination of low density, cost-effectiveness, and flexibility, making them suitable for a variety of applications, including energy conversion. The ongoing research aims to enhance the thermoelectric figure of merit (ZT) of PEDOT-based materials, potentially paving the way for their use in military and niche applications due to their inherent attributes such as weight, size, and flexibility (Yue & Xu, 2012).

Safety and Hazards

作用機序

Target of Action

The primary target of 2,3,5,6-Tetrafluoro-4-methoxyaniline is Galectin-3 , a protein expressed in humans . Galectin-3 plays a crucial role in various biological processes, including cell-cell adhesion, cell-matrix interactions, macrophage activation, angiogenesis, and apoptosis.

Mode of Action

It is known that the compound interacts with its target, leading to changes in the protein’s function .

Biochemical Pathways

Given its target, it is likely to influence pathways related to cell adhesion, immune response, and apoptosis .

Result of Action

Given its target, it may influence cellular processes such as cell adhesion and immune response .

特性

IUPAC Name |

2,3,5,6-tetrafluoro-4-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDKAQCACRZBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

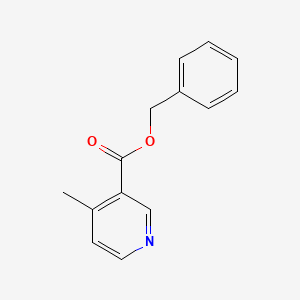

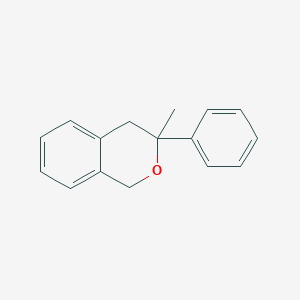

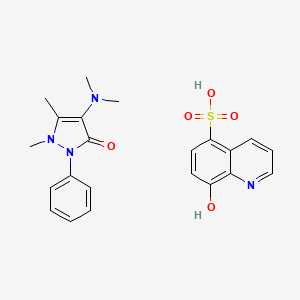

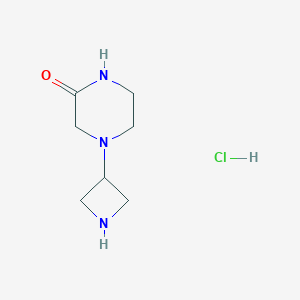

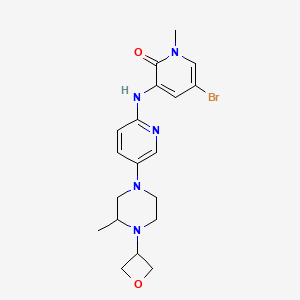

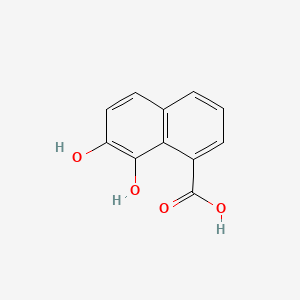

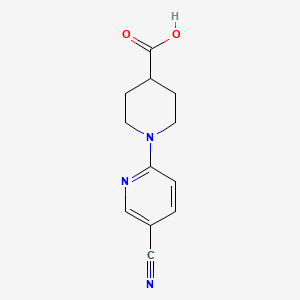

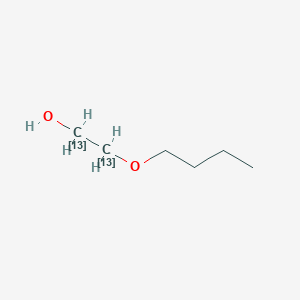

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(8-Bromo-2-methyl-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B3367114.png)

![2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine](/img/structure/B3367146.png)